molecular formula C22H15F2N3 B11202685 2,4-Bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2,4-Bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11202685
M. Wt: 359.4 g/mol
InChI Key: HHEHXCXJKKFDMR-UHFFFAOYSA-N
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Description

2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications due to their structural similarity to naturally occurring nucleotides

Preparation Methods

The synthesis of 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamine with aromatic aldehydes under specific reaction conditions . The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture. The resulting product is then purified using techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Scientific Research Applications

2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, inhibiting their function. This interaction is facilitated by the compound’s structural similarity to nucleotides, allowing it to interfere with DNA replication and protein synthesis . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various kinases .

Comparison with Similar Compounds

Similar compounds to 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE include other benzimidazole derivatives such as:

The uniqueness of 2,4-BIS(4-FLUOROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE lies in its specific structural configuration, which imparts distinct biological and chemical properties .

Properties

Molecular Formula

C22H15F2N3

Molecular Weight

359.4 g/mol

IUPAC Name

2,4-bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C22H15F2N3/c23-16-9-5-14(6-10-16)19-13-21(15-7-11-17(24)12-8-15)27-20-4-2-1-3-18(20)25-22(27)26-19/h1-13,21H,(H,25,26)

InChI Key

HHEHXCXJKKFDMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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